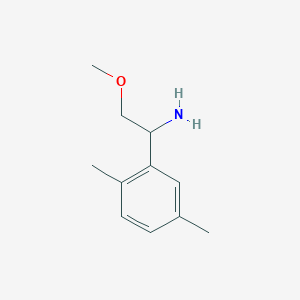
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of a bromine atom and a tert-butylphenyl group attached to the bithiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of Boronic Acid Derivative: The tert-butylphenylboronic acid is prepared using standard methods.
Coupling Reaction: The boronic acid derivative is then coupled with 4-bromo-2,2’-bithiophene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene or DMF. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its responsive electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without the bromine and tert-butylphenyl substituents.
4-Bromo-2,2’-bithiophene: Similar structure but lacks the tert-butylphenyl group.
5-Phenyl-2,2’-bithiophene: Contains a phenyl group instead of a tert-butylphenyl group.
Uniqueness
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is unique due to the presence of both the bromine atom and the tert-butylphenyl group. These substituents confer distinct electronic and steric properties, making the compound suitable for specific applications in organic electronics and material science.
Propiedades
Fórmula molecular |
C18H17BrS2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-bromo-2-(4-tert-butylphenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)17-14(19)11-16(21-17)15-5-4-10-20-15/h4-11H,1-3H3 |
Clave InChI |
SIHGFYWPAKGOSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)




